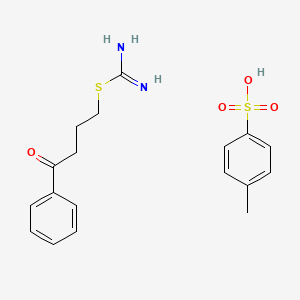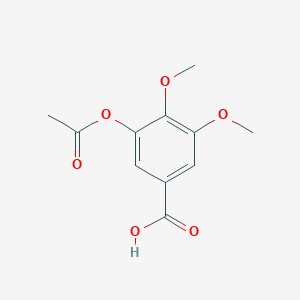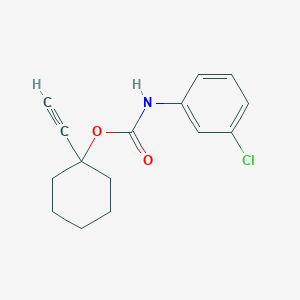
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate: is a chemical compound with the molecular formula C15H16ClNO2 It is known for its unique structure, which combines an ethynyl group, a cyclohexyl ring, and a chlorophenyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate typically involves the reaction of 1-ethynylcyclohexanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and the specific requirements of the end-use application. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs with therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate: shares structural similarities with other carbamate compounds, such as and .
Pyrazole derivatives: are another class of compounds with similar applications in chemistry and biology.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and specificity.
属性
CAS 编号 |
93867-00-6 |
|---|---|
分子式 |
C15H16ClNO2 |
分子量 |
277.74 g/mol |
IUPAC 名称 |
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H16ClNO2/c1-2-15(9-4-3-5-10-15)19-14(18)17-13-8-6-7-12(16)11-13/h1,6-8,11H,3-5,9-10H2,(H,17,18) |
InChI 键 |
DDVSYVDNOXJIOP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
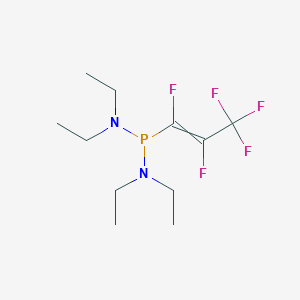
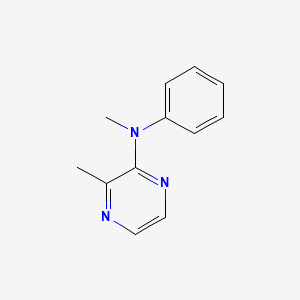

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
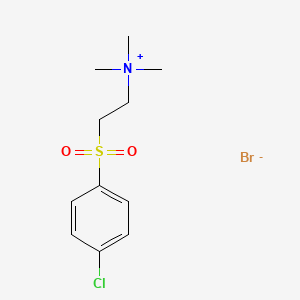
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)


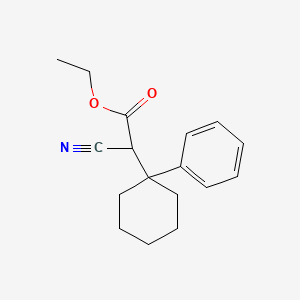
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
